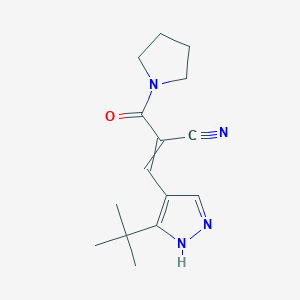

3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

Descripción

3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a structurally complex α,β-unsaturated acrylonitrile derivative characterized by a propenenitrile backbone substituted with a tert-butyl pyrazole moiety and a pyrrolidine carbonyl group. Its tert-butyl group enhances steric bulk and hydrophobicity, while the pyrrolidine carbonyl may contribute to hydrogen-bonding interactions. The nitrile group at the α,β-unsaturated position is electron-withdrawing, affecting the compound’s reactivity and photophysical behavior.

Propiedades

IUPAC Name |

3-(5-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O/c1-15(2,3)13-12(10-17-18-13)8-11(9-16)14(20)19-6-4-5-7-19/h8,10H,4-7H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTJCGSUMNGDCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NN1)C=C(C#N)C(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile typically involves multiple steps, starting with the formation of the pyrazole ring One common approach is the reaction of tert-butyl hydrazine with a suitable diketone under acidic conditions to form the pyrazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazole derivatives. Research indicates that compounds similar to 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile exhibit significant cytotoxic effects against various cancer cell lines. For instance, preliminary cell-based assays using the MTT method have shown promising results against breast cancer (MCF7, MDA-MB231), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cell lines .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially reducing inflammation and associated pain. This makes it a candidate for developing new anti-inflammatory drugs .

Antimicrobial Effects

Research has also suggested that pyrazole compounds possess antimicrobial properties. They can inhibit the growth of various bacteria and fungi, making them useful in treating infections .

Synthesis and Derivatives

The synthesis of 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile involves several chemical reactions, including condensation and cyclization processes. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives, enhancing its availability for research and application .

Case Study 1: Anticancer Screening

A study conducted on a series of pyrazole derivatives, including 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, demonstrated their effectiveness against multiple cancer types. The results indicated a dose-dependent response in cell viability assays, supporting the compound's potential as an anticancer agent .

Case Study 2: Anti-inflammatory Testing

In another investigation, the anti-inflammatory properties of the compound were evaluated using animal models. The results showed a significant reduction in inflammatory markers compared to control groups, indicating its therapeutic potential in managing inflammatory diseases .

Mecanismo De Acción

The mechanism by which 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile exerts its effects involves interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Substituent-Driven Comparisons

Key Observations

- Electronic Properties: The tert-butyl and pyrrolidine groups in the target compound likely result in a higher HOMO-LUMO gap compared to diphenylamino derivatives (e.g., Compound I, gap = 3.1 eV), as electron-donating substituents stabilize HOMO levels .

- Solubility and Packing : The tert-butyl group may reduce solubility in polar solvents relative to methoxyphenyl piperazine analogues (e.g., Enamine compound), but improve crystallinity due to steric stabilization .

Actividad Biológica

The compound 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a novel chemical entity that has garnered attention for its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H19N3O2

- Molecular Weight : 237.29 g/mol

- CAS Number : 1437310-80-9

The biological activity of this compound is primarily attributed to its structural components, which include a pyrazole ring and a pyrrolidine moiety. These structural features are known to interact with various biological targets, influencing several biochemical pathways.

- Antioxidant Activity : The presence of the pyrazole ring is associated with antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, possibly through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anti-inflammatory | Reduced levels of TNF-alpha | |

| Antimicrobial | Inhibition of E. coli growth |

Case Study 1: Antioxidant Properties

In a study evaluating various pyrazole derivatives, 3-(3-tert-butyl-1H-pyrazol-4-yl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile demonstrated significant radical scavenging activity, comparable to established antioxidants like ascorbic acid. The mechanism was linked to the electron-donating ability of the pyrazole nitrogen atoms.

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects revealed that treatment with this compound resulted in a marked decrease in TNF-alpha levels in murine models of inflammation. This suggests a potential application in treating inflammatory diseases.

Case Study 3: Antimicrobial Efficacy

In vitro tests against various bacterial strains indicated that this compound effectively inhibited the growth of E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.